
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a fused pyridine and pyrimidine ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Chemical Reactions Analysis
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Scientific Research Applications
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can induce apoptosis in cancer cells by activating signaling pathways that lead to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits similar synthetic routes and biological activities.
Triazole-Pyrimidine Hybrids: These compounds also show significant neuroprotective and anti-inflammatory properties.
Properties
CAS No. |
66066-04-4 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methyl-8-phenyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-16-8-5-9-17-14(16)10-13(11-15(17)18)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3 |
InChI Key |
SSKOIMFORCEUOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN2C1=CC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


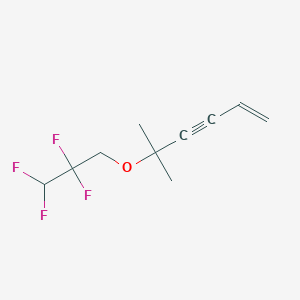
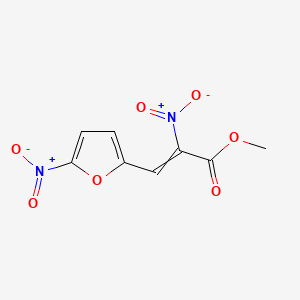
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
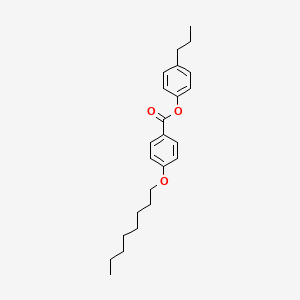
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
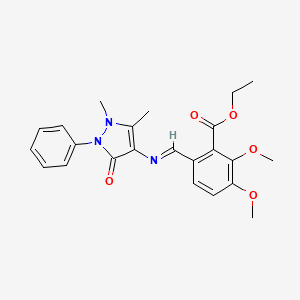
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
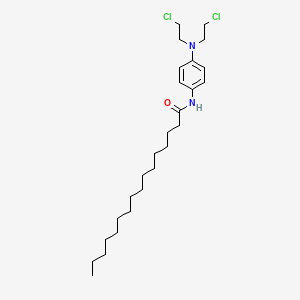
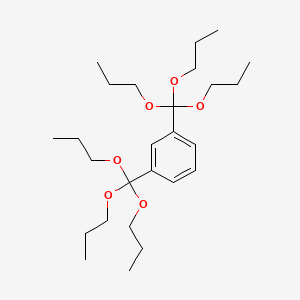
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)

